molecular formula C18H21N3O2 B126661 1-Benzyl-4-(4-nitrobenzyl)piperazine CAS No. 148120-37-0

1-Benzyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B126661
CAS No.: 148120-37-0
M. Wt: 311.4 g/mol
InChI Key: JSPBNJMOQJJJJH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-nitrobenzyl)piperazine is a chemical compound with the molecular formula C18H21N3O2 It is a piperazine derivative characterized by the presence of benzyl and nitrobenzyl groups attached to the piperazine ring

Scientific Research Applications

1-Benzyl-4-(4-nitrobenzyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound has been associated with hazard statements H302, H312, and H332, indicating potential hazards upon ingestion, skin contact, or inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride and 4-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyl and nitrobenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

    Oxidation: 1-Benzyl-4-(4-aminobenzyl)piperazine.

    Reduction: 1-Carboxy-4-(4-nitrobenzyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The benzyl group can also participate in hydrophobic interactions with proteins and other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-Benzyl-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(4-Nitrobenzyl)piperazine: Lacks the benzyl group, only has the nitrobenzyl group attached to the piperazine ring.

    1-Methyl-4-(4-nitrobenzyl)piperazine: Contains a methyl group instead of a benzyl group.

Uniqueness: 1-Benzyl-4-(4-nitrobenzyl)piperazine is unique due to the presence of both benzyl and nitrobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPBNJMOQJJJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354123
Record name 1-Benzyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148120-37-0
Record name 1-Benzyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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